![molecular formula C40H44N6O6 B14507666 Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate CAS No. 63879-42-5](/img/structure/B14507666.png)
Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxazine core, which is known for its diverse biological activities, and piperazine moieties, which are commonly found in pharmaceutical compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate typically involves multiple steps. One common method involves the reaction of 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylic acid with 2-(4-phenylpiperazin-1-yl)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and purification systems such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The phenoxazine core can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The piperazine moieties can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxazine core can yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the phenoxazine core.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate involves its interaction with various molecular targets. The phenoxazine core can intercalate with DNA, disrupting replication and transcription processes. The piperazine moieties can interact with neurotransmitter receptors, potentially modulating their activity. These interactions can lead to various biological effects, including antiviral and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
Phenoxazine Derivatives: Compounds like 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one, which have similar core structures but different substituents.
Piperazine Derivatives: Compounds such as 1-phenylpiperazine, which share the piperazine moiety but have different functional groups.
Uniqueness
Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate is unique due to the combination of the phenoxazine core and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and development.
Propiedades
Número CAS |
63879-42-5 |
|---|---|
Fórmula molecular |
C40H44N6O6 |
Peso molecular |
704.8 g/mol |
Nombre IUPAC |
bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate |
InChI |
InChI=1S/C40H44N6O6/c1-27-13-14-31(39(48)50-25-23-43-15-19-45(20-16-43)29-9-5-3-6-10-29)34-37(27)52-38-28(2)36(47)33(41)32(35(38)42-34)40(49)51-26-24-44-17-21-46(22-18-44)30-11-7-4-8-12-30/h3-14H,15-26,41H2,1-2H3 |
Clave InChI |
FGTOZERDZXMZTP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)C(=O)OCCN3CCN(CC3)C4=CC=CC=C4)N=C5C(=C(C(=O)C(=C5O2)C)N)C(=O)OCCN6CCN(CC6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-[(4-Anilinophenyl)azanediyl]di(propan-1-ol)](/img/structure/B14507585.png)
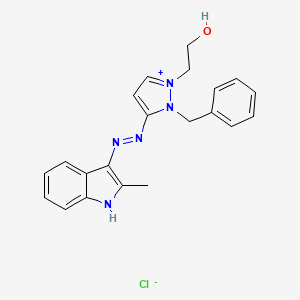
methyl}diazenyl]aniline](/img/structure/B14507597.png)
![Trimethylsilyl 2-{[(trimethylsilyl)oxy]sulfonyl}hexanoate](/img/structure/B14507598.png)
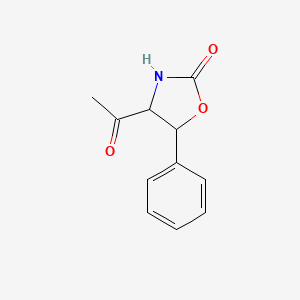
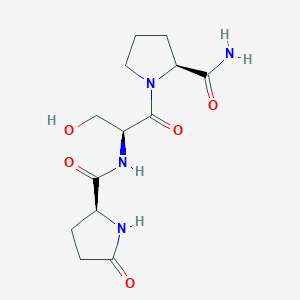
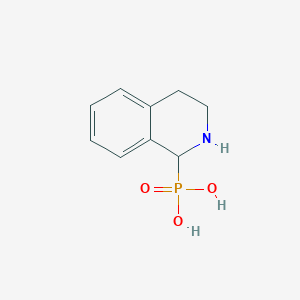
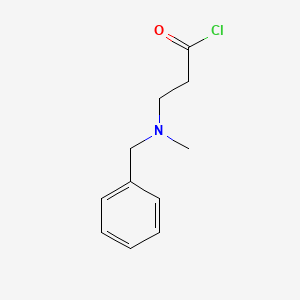
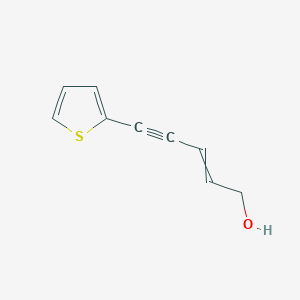
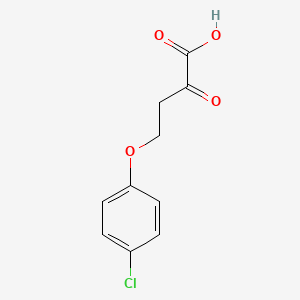
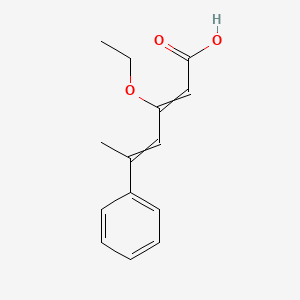
![Benzene, 1-methyl-4-[(phenylethynyl)thio]-](/img/structure/B14507644.png)
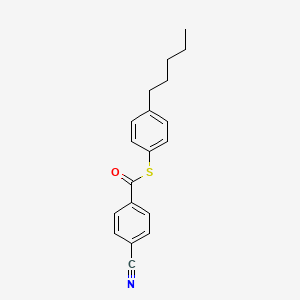
![2',3-Dimethoxy-6,7'-dimethyl[2,9'-bianthracene]-1,4',5',8,9,10'-hexol](/img/structure/B14507672.png)
